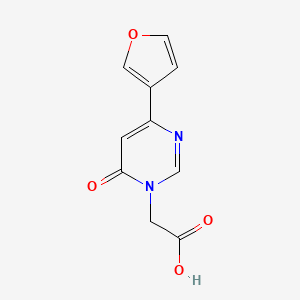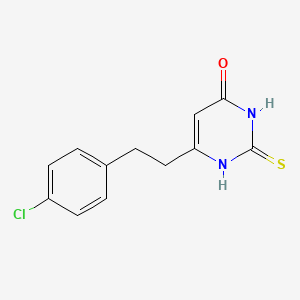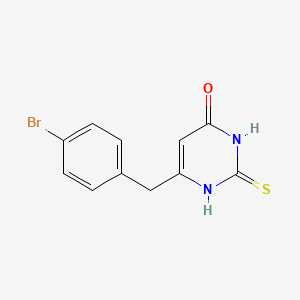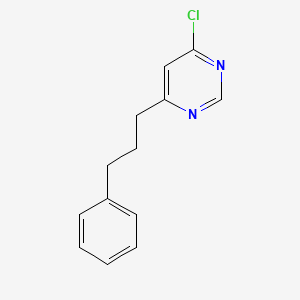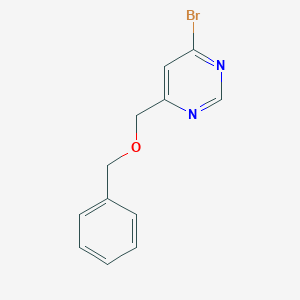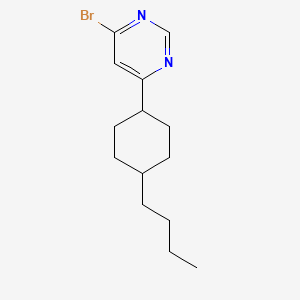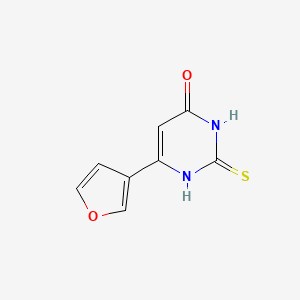
6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine
Übersicht
Beschreibung
2-(2-Aminoethoxy)ethanol is a colorless to yellowish liquid with an amine-like odor . It is a versatile intermediate with a variety of applications . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Synthesis Analysis
A method for synthesizing 2-(2-aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .
Molecular Structure Analysis
The molecular formula of 2-(2-aminoethoxy)ethanol is C4H11NO2 .
Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol is a colorless to light yellow clear liquid . It has a melting point of -13 °C and a boiling point of 223 °C . It has a specific gravity of 1.06 at 20/20 . It is completely miscible with water and alcohol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
General Synthesis Approaches : Studies have detailed synthetic routes for creating derivatives of pyrimidin-4-amines, including methods for synthesizing 4-aryloxy-6-methylpyrimidin-2-amines. These compounds undergo interesting fragmentation under positive electrospray ionization, indicating their potential for further chemical investigations and applications in various fields, including drug development and material science (Erkin et al., 2015).
Crystal Structure of Related Compounds : The crystal structure of cyprodinil, an anilinopyrimidine fungicide, has been analyzed, revealing dihedral angles between the planes of the central pyrimidine ring and other structural components, which could inform the design of new compounds with improved fungicidal activities (Jeon et al., 2015).
Biological Activity and Chemical Properties
Antituberculous Effects : Arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines have shown pronounced antituberculous effects. This highlights the potential therapeutic applications of pyrimidin-4-amine derivatives in treating tuberculosis and possibly other bacterial infections (Erkin & Krutikov, 2007).
Hydrogen Bonding and Molecular Interactions : The study of hydrogen bonding in molecules such as 2-amino-4-methoxy-6-methylpyrimidine and its derivatives provides insights into the molecular interactions that govern the properties of these compounds. Such understanding is crucial for the development of new materials and drugs with desired physical and biological properties (Glidewell et al., 2003).
Regioselectivity in Chemical Reactions : Investigating the regioselectivity of reactions involving pyrimidin-4-amine derivatives can lead to more efficient syntheses of targeted compounds. This is crucial for developing pharmaceuticals and agrochemicals with specific functional groups in desired locations on the molecule (Doulah et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-12-8-6-9(15-5-4-11)14-10(13-8)7-2-3-7/h6-7H,2-5,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHXVKZWMDAPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-2-cyclopropyl-N-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



